

Application Notes & Protocols: Chemo- and Regioselective Functionalization of Benzylboronic Acids

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Compound of Interest

Compound Name: *Benzylboronic Acid*

Cat. No.: *B052725*

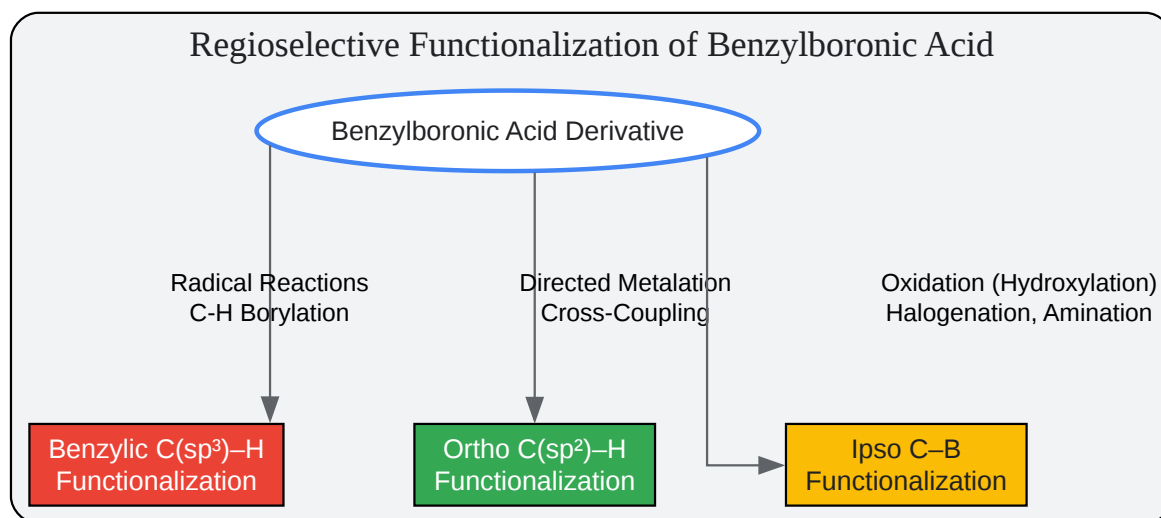
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Introduction

Benzylboronic acids and their ester derivatives are versatile building blocks in modern organic synthesis, prized for their stability, low toxicity, and diverse reactivity. Their application is particularly prominent in the development of pharmaceuticals and complex organic materials. Achieving precise control over the chemo- and regioselectivity during their functionalization is a critical challenge. This document provides detailed application notes and experimental protocols for key transformations, enabling researchers to selectively modify the aromatic ring, the benzylic position, or the carbon-boron (C-B) bond itself.

Regioselective Functionalization Pathways

The functionalization of **benzylboronic acid** derivatives can be directed to three primary locations: the benzylic C(sp³)-H bonds, the aromatic C(sp²)-H bonds (typically at the ortho position through directed metalation), or the C-B bond via ipso-substitution. The choice of catalyst, directing group, and reaction conditions dictates the outcome.



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Caption: Key sites for selective functionalization on a **benzylboronic acid** scaffold.

Ortho-Selective C–H Functionalization

Directing groups on the nitrogen of anilide precursors can be used to achieve highly selective ortho-functionalization. Boron-directed strategies, where a boracycle is formed in situ, provide a powerful method for subsequent C–C and C–X bond formations at the position ortho to the directing group.

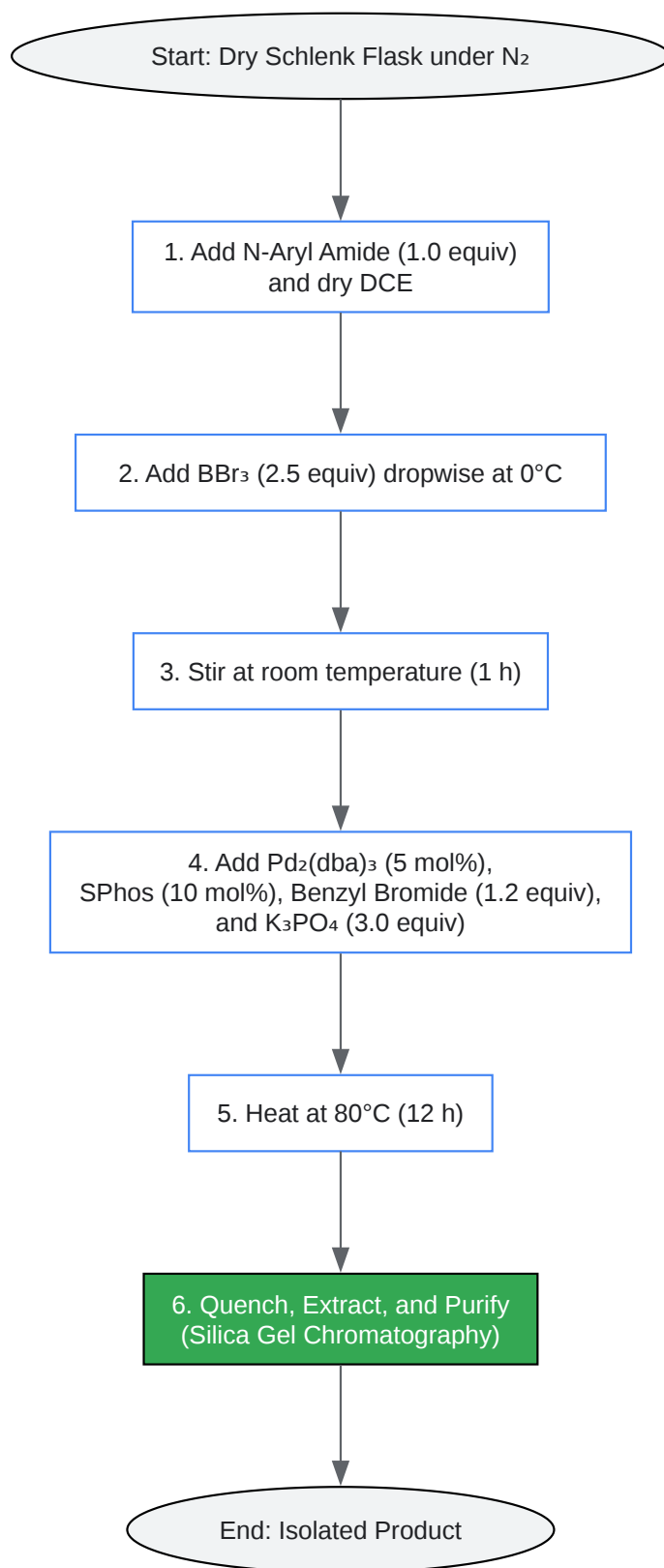
Application Data: Boron-Directed Ortho-Benzylation of N-Aryl Amides

This method utilizes an in situ formed dibromoboracycle to direct the palladium-catalyzed cross-coupling with benzyl bromides, yielding ortho-benzylated anilides. The reaction demonstrates high regioselectivity and tolerates a variety of functional groups on both the anilide and the benzyl bromide.^{[1][2]}

Entry	N-Aryl Amide Substrate	Benzyl Bromide	Product	Yield (%) ^[2]
1	N-(p-tolyl)acetamide	Benzyl bromide	2-benzyl-4-methyl-N-phenylacetamide	92
2	N-(4-methoxyphenyl)acetamide	Benzyl bromide	N-(2-benzyl-4-methoxyphenyl)acetamide	89
3	N-(4-fluorophenyl)acetamide	Benzyl bromide	N-(2-benzyl-4-fluorophenyl)acetamide	85
4	N-phenylacetamide	4-(tert-butyl)benzyl bromide	N-(2-(4-(tert-butyl)benzyl)phenyl)acetamide	81
5	N-phenylbenzamide	Benzyl bromide	N-(2-benzylphenyl)benzamide	94
6	N-(naphthalen-1-yl)acetamide	Benzyl bromide	N-(2-benzyl)naphthalen-1-yl)acetamide	75

Protocol: General Procedure for Ortho-Benzoylation of N-Aryl Amides^[2]

This protocol details the selective ortho-benzoylation of an N-aryl amide via a boron-directed strategy.



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References

- 1. research.chalmers.se [research.chalmers.se]
- 2. Site Selective Boron Directed Ortho Benzylolation of N-Aryl Amides: Access to Structurally Diversified Dibenzazepines - PMC [pmc.ncbi.nlm.nih.gov]
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